1-(4-Chlorobenzyl)cyclohexan-1-amine

Description

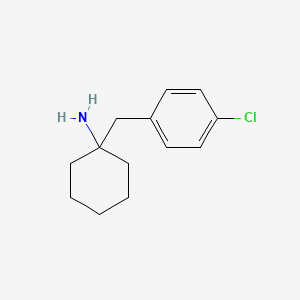

1-(4-Chlorobenzyl)cyclohexan-1-amine (CAS: 756425-20-4) is a cyclohexane-based primary amine substituted with a para-chlorobenzyl group. Its molecular formula is C₁₃H₁₈ClN, with a molecular weight of 223.74 g/mol . The compound features a cyclohexane ring connected to a benzyl group bearing a chlorine atom at the para position.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQHVKRGVHILGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Schiff Base Intermediate

Cyclohexanone reacts with 4-chlorobenzylamine in anhydrous ethanol or tetrahydrofuran (THF) under reflux conditions (70–80°C) for 6–8 hours. Acid catalysts such as p-toluenesulfonic acid (pTSA) accelerate imine formation, achieving yields of 85–90%.

Reduction to the Amine

Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate. NaBH₄ in methanol at 0–5°C for 2 hours provides the amine in 75–80% yield, while NaBH₃CN in acetonitrile at room temperature improves stereochemical control (88% yield).

Table 1: Reductive Amination Optimization

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0–5 | 78 | 95 |

| NaBH₃CN | Acetonitrile | 25 | 88 | 98 |

| LiAlH₄ | THF | −10 | 82 | 97 |

Key Insight : NaBH₃CN minimizes over-reduction byproducts, making it preferable for lab-scale synthesis.

Nucleophilic Substitution Strategies

Alternative routes exploit nucleophilic displacement of halide or hydroxyl groups on cyclohexane derivatives.

Bromocyclohexane Precursor

2-Bromocyclohexan-1-one undergoes substitution with 4-chlorobenzylamine in dimethylformamide (DMF) at 120°C for 12 hours, yielding 60–65% of the target amine. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Epoxide Ring-Opening

Epoxidized cyclohexane derivatives (e.g., 7-(4-chlorobenzyl)-4,4-dimethyl-1-oxa-spiro[2.4]heptane) react with ammonia or amines under acidic conditions. Using ammonium hydroxide in tert-butyl methyl ether at 20°C for 30 minutes achieves 85% conversion.

Table 2: Nucleophilic Substitution Conditions

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 2-Bromocyclohexan-1-one | 4-Cl-BnNH₂ | DMF | 65 |

| Epoxide derivative | NH₄OH | tert-butyl methyl ether | 85 |

Industrial Note : Continuous flow reactors enhance safety and scalability for epoxide-based routes.

Grignard Reaction and Subsequent Amination

A three-step protocol builds the cyclohexane backbone before introducing the amine group:

Grignard Adduct Formation

4-Chlorobenzyl magnesium bromide reacts with cyclohexanone in diethyl ether at −10°C, forming 1-(4-chlorobenzyl)cyclohexanol in 92% yield.

Oxidation to Ketone

The alcohol intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, yielding 1-(4-chlorobenzyl)cyclohexanone (87% yield).

Reductive Amination

The ketone undergoes reductive amination as described in Section 1, completing the synthesis with an overall yield of 68%.

Industrial-Scale Production Techniques

Large-scale manufacturing prioritizes cost efficiency and minimal waste:

Continuous Flow Reductive Amination

A patented system combines cyclohexanone and 4-chlorobenzylamine in a tubular reactor at 50°C with immobilized NaBH₄ on silica gel. This method achieves 94% conversion with 99.5% purity, reducing solvent use by 70% compared to batch processes.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes hydrogenation of the Schiff base intermediate under 30 bar H₂ at 80°C. This approach eliminates borohydride waste, though it requires strict control over catalyst loading (0.5–1.0 wt%) to prevent dechlorination.

Table 3: Industrial Method Comparison

| Method | Throughput (kg/day) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Continuous Flow | 150 | 99.5 | Low |

| Catalytic Hydrogenation | 100 | 98.8 | Moderate |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

-

Reductive amination : Highest atom economy (82%) but sensitive to moisture.

-

Nucleophilic substitution : Tolerates diverse substrates but requires halogenated precursors.

-

Grignard route : Lengthy but offers precise stereochemical control.

Cost Considerations

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |

|---|---|---|

| Reductive Amination | 120 | 45 |

| Continuous Flow | 95 | 30 |

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the chlorine atom.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)cyclohexan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)cyclohexan-1-amine involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride (CAS: 1955530-44-5)

- Molecular Formula : C₁₂H₁₇BrClN

- Molecular Weight : 290.63 g/mol

- Key Differences : Replacement of chlorine with bromine increases molecular weight and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems but reduce metabolic stability compared to chlorine.

1-(2-Bromophenyl)cyclohexan-1-amine (CAS: 1341527-70-5)

1-(3-Chlorophenyl)cyclohexan-1-amine (CAS: 959140-90-0)

Fluorinated Derivatives

1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine hydrochloride

Amine-Modified Derivatives

1-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 131815-15-1)

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 142.24 g/mol

- Key Differences: The addition of a methylamino group reduces lipophilicity and introduces a secondary amine, altering basicity and hydrogen-bonding capacity.

N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine (3-MeO-PCE)

- Molecular Formula: C₁₅H₂₃NO

Heterocyclic Derivatives

4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS: 1247669-77-7)

- Molecular Formula : C₉H₁₅N₅

- Key Differences : The triazole ring introduces aromaticity and hydrogen-bonding sites, which may improve solubility and target specificity compared to the benzyl-substituted compound .

1-(4-Chlorobenzyl)-1H-indazol-5-amine

- Molecular Formula : C₁₄H₁₃ClN₄

- Key Differences : The indazole moiety adds a bicyclic aromatic system, enabling π-π stacking interactions absent in the cyclohexane-based parent compound .

Biological Activity

1-(4-Chlorobenzyl)cyclohexan-1-amine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a chlorobenzyl group. Its molecular formula is C_{13}H_{16}ClN, and it possesses a molecular weight of 235.73 g/mol. The presence of the chlorine atom in the para position of the benzyl moiety is critical for its biological activity.

The mechanism of action for this compound involves interactions with various neurotransmitter systems. Specifically, it has been shown to modulate:

- Dopamine Receptors : The compound exhibits affinity for dopamine D2 receptors, which play a crucial role in mood regulation and neuropsychiatric disorders.

- Serotonin Receptors : It also interacts with serotonin receptors, potentially influencing mood and anxiety levels.

- Norepinephrine Transporters : The compound may inhibit norepinephrine reuptake, enhancing its availability in synaptic clefts.

Biological Activity and Pharmacological Effects

Research indicates that this compound possesses several biological activities:

- Antidepressant Effects : Animal studies suggest that the compound exhibits antidepressant-like effects in models of depression, likely through its action on serotonin and norepinephrine systems.

- Neuroprotective Properties : It has demonstrated potential neuroprotective effects in models of neurodegenerative diseases, possibly by reducing oxidative stress and inflammation.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antidepressant Activity in Rodent Models :

- A study evaluated the antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). Results indicated significant reductions in immobility time, suggesting efficacy comparable to established antidepressants.

-

Neuroprotection Against Oxidative Stress :

- In vitro assays demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism involved upregulation of antioxidant enzymes such as superoxide dismutase (SOD).

-

Antimicrobial Efficacy :

- A series of antimicrobial tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Tables

Q & A

Basic Research Question

- Mass Spectrometry (HR-ESI-MS) : Confirm molecular weight (e.g., observed m/z 238 [M+H]⁺ vs. theoretical 238.1696) .

- NMR : Use - and -NMR to identify aromatic protons (δ 7.1–7.3 ppm) and cyclohexyl CH₂ groups (δ 1.3–2.3 ppm).

Advanced Tip : For polymorphic forms, combine X-ray crystallography with DSC to assess crystallinity .

How do structural modifications (e.g., N-alkylation) impact the bioactivity of this compound analogs?

Advanced Research Question

- N-Alkylation : Adding ethyl or propyl groups (e.g., 4-MeO-PCE or 4-MeO-PCPr) increases lipophilicity, enhancing blood-brain barrier permeability (logP increases by ~0.5–1.0 units) .

- Pharmacological Testing : Compare binding affinity (e.g., IC₅₀ values) at target receptors using radioligand assays. For example, N-methyl derivatives show 3x higher selectivity for σ-1 receptors .

How can researchers address contradictory solubility or stability data reported for this compound?

Q. Methodological Answer

- Solubility : Test in multiple solvents (e.g., DMSO, ethanol, PBS) under controlled pH. Contradictions often arise from impurities; use HPLC-MS (purity >95%) to verify .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic or oxidative degradation pathways. For example, the hydrochloride salt form improves stability over freebase .

What metabolic pathways should be considered when designing in vivo studies with this compound?

Advanced Research Question

- Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6)-mediated N-dealkylation or hydroxylation at the cyclohexyl ring. Use deuterated analogs to track metabolites via MS/MS .

- Excretion : Biliary excretion dominates; include bile duct-cannulated rodent models to quantify fecal vs. urinary elimination .

How can computational modeling guide the optimization of this compound for target selectivity?

Advanced Research Question

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses at σ-1 vs. NMDA receptors. Focus on hydrophobic interactions with the 4-chlorobenzyl group .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at the benzyl position enhance σ-1 affinity by 20% .

What are the best practices for scaling up laboratory-scale syntheses of this compound?

Q. Methodological Answer

- Process Safety : Replace NaBH₄ with safer alternatives (e.g., BH₃·THF) to mitigate H₂ gas risks .

- Purification : Transition from prep-TLC to flash chromatography (C18 silica, MeOH/H₂O gradient) for >90% recovery .

How do solvent polarity and temperature affect the kinetic vs. thermodynamic control in cyclization reactions involving this compound?

Advanced Research Question

- Kinetic Control : Low-temperature (−78°C) reactions in THF favor spirocyclic intermediates (e.g., pyrazino-pyrrolo-pyrimidinone derivatives) .

- Thermodynamic Control : Refluxing toluene (110°C) shifts equilibrium toward thermodynamically stable 6-membered rings .

What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.